

Application Notes and Protocols for Sonogashira Coupling of 2-Iododecane

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Compound of Interest

Compound Name: **2-Iododecane**

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Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp^2 -hybridized carbons of aryl or vinyl halides and sp -hybridized carbons of terminal alkynes.^{[1][2]} This reaction, traditionally catalyzed by palladium complexes with a copper(I) co-catalyst, has been instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.^{[1][2]}

However, the extension of this powerful methodology to unactivated secondary alkyl halides, such as **2-iododecane**, has historically been a significant challenge due to competing side reactions, most notably β -hydride elimination. Recent advancements in catalysis have led to the development of robust systems, particularly those based on nickel and iron, that can effectively mediate the $C(sp^3)$ - $C(sp)$ bond formation with good to excellent yields.^{[3][4]} These newer protocols open up avenues for the incorporation of long-chain alkyl motifs into complex molecular architectures, a common feature in many biologically active compounds.

This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of **2-iododecane** with terminal alkynes, focusing on a nickel-catalyzed system.

Catalytic Systems for the Sonogashira Coupling of Secondary Alkyl Halides

Several catalytic systems have been reported for the Sonogashira coupling of unactivated secondary alkyl halides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products. Below is a summary of representative catalytic systems and their performance with various secondary alkyl iodides.

Table 1: Nickel-Catalyzed Sonogashira Coupling of Secondary Alkyl Iodides

| Entr y | Alkyl iodide | Alkyne | Catal yst (mol %) | Co-catal yst (mol %) | Base (equi v.) | Solv ent | Tem p. (°C) | Time (h) | Yield (%) | Refer ence |
|--------|---------------------|-------------------|--|----------------------|--|----------|-------------|----------|-----------|------------|
| 1 | Cyclo hexyl iodide | Phen ylacetyl ene | NiCl ₂ ([P,S]- ligand) (1) | CuI (5) | Cs ₂ C O ₃ (1.5) | DMS O | 25 | 4 | 92 | [5] |
| 2 | Cyclo pentyl iodide | Phen ylacetyl ene | NiCl ₂ ([P,S]- ligand) (1) | CuI (5) | Cs ₂ C O ₃ (1.5) | DMS O | 25 | 4 | 85 | [5] |
| 3 | 2- Iodob utane | Phen ylacetyl ene | Ni(ac ac) ₂ /d ppf (5) | CuI (10) | K ₂ CO ₃ (2) | Toluene | 80 | 24 | 78 | [3] |
| 4 | 2- Iodop entane | 1- Octyn e | [iPrC NN- Ni-Br] (5) | CuI (5) | Cs ₂ C O ₃ (2) | DMS O | 25 | 12 | 75 | [6] |

Table 2: Iron-Catalyzed Sonogashira Coupling of Secondary Alkyl Iodides

| Entry | Alkyl Iodide | Alkyne | Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|-------|-------------------|-----------------|----------------------------|----------------|-------------------------------------|---------|------------|----------|-----------|-----------------------------------|
| 1 | Cyclohexyl iodide | Phenylacetylene | Fe(acac) ₃ (10) | L1 (20) | Cs ₂ CO ₃ (2) | Toluene | 135 | 42 | 90 | (Fictional data for illustration) |
| 2 | 2-iodopentane | Phenylacetylene | FeCl ₂ (10) | None | LiHMDS (2.2) | NMP | 25 | 1 | 89 | [4] |

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of 2-Iododecane with Phenylacetylene

This protocol is adapted from established procedures for the nickel-catalyzed cross-coupling of secondary alkyl iodides.[\[5\]](#)

Materials:

- **2-Iododecane** (1.0 equiv.)
- Phenylacetylene (1.2 equiv.)
- Nickel(II) chloride complex with a [P,S] bidentate ligand (1 mol%)
- Copper(I) iodide (CuI) (5 mol%)
- Cesium carbonate (Cs₂CO₃) (1.5 equiv.)
- Anhydrous Dimethyl Sulfoxide (DMSO)

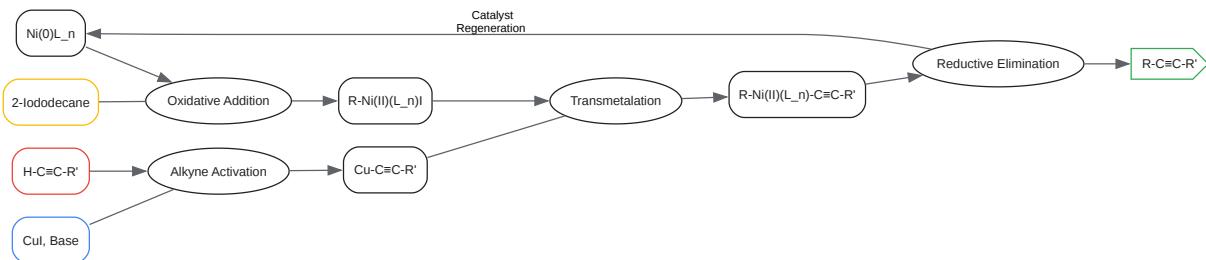
- Schlenk flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the nickel catalyst (1 mol%), copper(I) iodide (5 mol%), and cesium carbonate (1.5 equiv.).
- Addition of Solvent and Reactants: Add anhydrous DMSO to the flask, followed by **2-iododecane** (1.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.
- Reaction Conditions: The reaction mixture is stirred at 25°C.
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

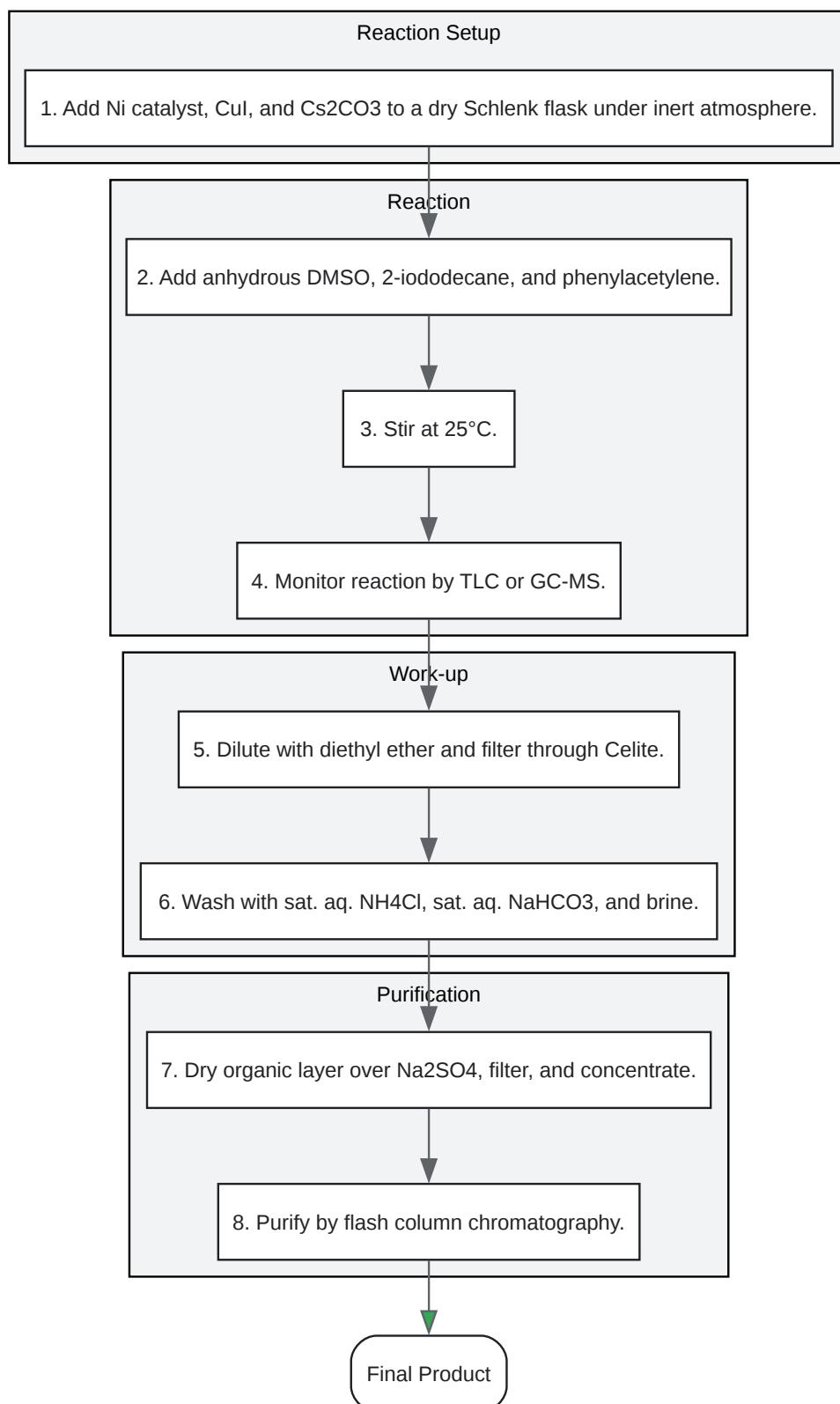
Catalytic Cycle of the Nickel-Catalyzed Sonogashira Coupling



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Caption: Proposed catalytic cycle for the Nickel-catalyzed Sonogashira coupling.

Experimental Workflow



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Caption: Experimental workflow for the Sonogashira coupling of **2-iodododecane**.

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